5-(3-fluorophenyl)-1H-tetrazole

Catalog No.
S751991
CAS No.
50907-20-5
M.F
C7H5FN4
M. Wt
164.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3-fluorophenyl)-1H-tetrazole

CAS Number

50907-20-5

Product Name

5-(3-fluorophenyl)-1H-tetrazole

IUPAC Name

5-(3-fluorophenyl)-2H-tetrazole

Molecular Formula

C7H5FN4

Molecular Weight

164.14 g/mol

InChI

InChI=1S/C7H5FN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)

InChI Key

SEYSTLGMSOLFBD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=NNN=N2

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NNN=N2

Medicinal Chemistry:

  • Antimicrobial Activity: A 2018 study investigated the antimicrobial properties of 5-(3-F)-Ph-Tez and its derivatives. The study found moderate activity against some bacterial strains, suggesting potential for further development as antimicrobial agents [].

Materials Science:

  • Organic Light-Emitting Diodes (OLEDs): A 2011 patent describes the use of 5-(3-F)-Ph-Tez as a hole-transporting material in OLEDs due to its suitable energy levels and thermal stability []. However, further research is needed to assess its effectiveness and performance in OLED devices.

Organic Synthesis:

  • Building Block for Heterocyclic Compounds: The presence of the tetrazole ring and the fluorophenyl group makes 5-(3-F)-Ph-Tez a potential building block for the synthesis of more complex heterocyclic compounds with diverse functionalities. This application remains largely unexplored in the current literature.

5-(3-fluorophenyl)-1H-tetrazole is a heterocyclic compound characterized by a tetrazole ring substituted with a fluorophenyl group. Its molecular formula is C₇H₅FN₄, and it features a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the fluorine atom in the phenyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

As with any new compound, specific safety information on 5-(3-fluorophenyl)-1H-tetrazole is limited. Tetrazole derivatives can exhibit some hazardous properties, including:

  • Explosive potential: Certain tetrazoles, particularly those with specific substituents or under specific conditions, can be explosive.
  • Skin and eye irritation: Some tetrazoles can irritate skin and eyes upon contact.

Due to the lack of specific data for 5-(3-fluorophenyl)-1H-tetrazole, it's crucial to handle it with caution in a well-ventilated laboratory following standard laboratory safety protocols.

Future Research Directions

5-(3-fluorophenyl)-1H-tetrazole represents a potential molecule for further scientific exploration. Here are some possibilities:

  • Synthesis and characterization: Develop efficient methods for synthesizing this compound and fully characterize its physical and chemical properties.
  • Reactivity studies: Investigate its participation in various chemical reactions to understand its potential applications.
  • Biological evaluation: Explore its potential biological activities, such as antimicrobial or other functionalities.

  • Nucleophilic Substitution: The nitrogen atoms in the tetrazole ring can act as nucleophiles, allowing for reactions with electrophiles. This property is often exploited in synthesis to form more complex molecules.
  • Cycloaddition Reactions: The compound can undergo cycloaddition reactions, such as the [3+2] cycloaddition with nitriles and sodium azide, leading to the formation of other substituted tetrazoles .
  • Metal-Free Arylation: Recent studies have demonstrated metal-free regioselective arylation strategies for 5-substituted-1H-tetrazoles using diaryliodonium salts .

5-(3-fluorophenyl)-1H-tetrazole exhibits notable biological activities, particularly in anticancer research. Studies have shown that derivatives of 1H-tetrazoles can act as microtubule destabilizers, inhibiting tubulin polymerization and disrupting microtubule structures in cancer cells. For example, compounds similar to 5-(3-fluorophenyl)-1H-tetrazole have demonstrated significant potency against various cancer cell lines, including SGC-7901 and A549 cells . The fluorine substitution may enhance these biological effects by increasing the compound's binding affinity to target proteins.

Several synthetic routes have been developed for the preparation of 5-(3-fluorophenyl)-1H-tetrazole:

  • Microwave-Assisted Synthesis: One efficient method involves reacting substituted aromatic amines with ethyl oxalate to form intermediates, which are then treated with sodium azide under microwave irradiation to yield the desired tetrazole .
  • Silica-Supported Catalysis: Another method utilizes silica-supported sulfuric acid as a catalyst for the [3+2] cycloaddition of nitriles and sodium azide, providing a straightforward approach to synthesize 5-substituted tetrazoles .

The unique properties of 5-(3-fluorophenyl)-1H-tetrazole make it valuable in several fields:

  • Pharmaceutical Development: Its potential as an anticancer agent positions it as a candidate for drug development aimed at targeting microtubule dynamics.
  • Chemical Biology: The compound can be used in biochemical assays to study protein interactions and cellular mechanisms due to its ability to disrupt microtubule function.

Research into the interactions of 5-(3-fluorophenyl)-1H-tetrazole with biological targets has revealed its capacity to bind effectively to tubulin, leading to altered microtubule dynamics. This binding affinity is critical in understanding its mechanism of action as an anticancer agent. Further studies are necessary to elucidate its interactions with other cellular components and pathways.

5-(3-fluorophenyl)-1H-tetrazole shares structural similarities with various other tetrazole derivatives. Here are some comparable compounds:

Compound NameStructureUnique Features
5-(4-fluorophenyl)-1H-tetrazoleC₇H₅FN₄Similar reactivity but different fluorine position.
5-(2-chlorophenyl)-1H-tetrazoleC₇H₅ClN₄Chlorine substitution may alter biological activity.
5-(4-methylphenyl)-1H-tetrazoleC₈H₉N₄Methyl group increases lipophilicity compared to fluorine.
1-benzyl-5-phenyltetrazoleC₁₃H₁₂N₄Exhibits different pharmacological properties due to benzyl group.

The uniqueness of 5-(3-fluorophenyl)-1H-tetrazole lies in its specific fluorine substitution pattern, which may enhance its solubility and biological activity compared to other derivatives.

The development of tetrazole chemistry represents one of the most significant achievements in nitrogen-rich heterocyclic chemistry, with origins tracing back to the late nineteenth century. The tetrazole heterocycle was first discovered in 1885 by the Swedish chemist J.A. Bladin at the University of Uppsala during investigations of dicyanophenylhydrazine reactions. Bladin observed that the action of nitrous acid on dicyanophenylhydrazine led to the formation of a compound with the formula C8H5N5, which he correctly identified as containing a tetrazole ring structure. This groundbreaking work established the foundation for what would become a vast field of nitrogen-rich heterocyclic chemistry.

The following year, Bladin proposed the name "tetrazole" for the new ring structure, and by 1892 he had succeeded in preparing tetrazole itself through various reaction sequences starting with carboxylic acid derivatives. The early period of tetrazole chemistry development was characterized by fundamental structural studies and the establishment of basic synthetic methodologies. From 1885 to 1950, approximately 300 tetrazole derivatives were reported in the chemical literature, representing a modest but steady growth in understanding of these nitrogen-rich compounds.

The field experienced dramatic expansion beginning in the 1950s, when tetrazole compounds became widely recognized for their applications in agriculture, biochemistry, medicine, pharmacology, and materials science. This period marked the transition from purely academic interest to practical applications, driving increased research intensity and synthetic method development. The unique electronic properties conferred by the four nitrogen atoms in the five-membered ring system made tetrazoles particularly attractive as carboxylic acid isosteres in pharmaceutical applications.

Significance of Fluorinated Heterocycles in Chemical Research

The intersection of fluorine chemistry with heterocyclic compounds represents a pivotal development in modern chemical research, with fluorinated heterocycles demonstrating unique properties that distinguish them from their non-fluorinated counterparts. The history of fluorinated heterocycles can be traced back to the seminal work of Chichibabin, who carried out the synthesis of 2-fluoropyridine over ninety years ago. However, significant progress in this field did not gain momentum until the 1950s, coinciding with the development of new synthetic methods and more readily-handled fluorinating agents.

The effectiveness of fluorinated heterocycles in pharmaceutical applications was first demonstrated conclusively with 5-fluorouracil, which was developed through a rational approach to new anti-cancer agents. The remarkable clinical success of this drug heralded the development of many related anti-cancer agents that maintain important clinical applications decades after their original discovery. Another major success story emerged in the early 1970s with the discovery of the fluoroquinolone family of antibiotics, exemplified by ciprofloxacin, which was approved for human use in the United States in the late 1980s.

Fluorinated heterocycles demonstrate unique physicochemical properties that result from the highly polarized carbon-fluorine bond and its influence on molecular geometry, electronic distribution, and intermolecular interactions. The inclusion of fluorine atoms into heterocyclic structures often increases lipophilicity and metabolic stability while enhancing bioavailability and affinity for target proteins. These effects have positioned fluorinated heterocycles as particularly valuable scaffolds in medicinal chemistry, with estimates suggesting that more than twenty percent of medications on the market contain fluorine.

The conformational effects of fluorine substitution in nitrogen-containing heterocycles have been extensively studied, revealing complex interactions between the carbon-fluorine dipole and nitrogen atoms in the ring system. These interactions can significantly influence ring pucker preferences, rotational barriers, and overall molecular conformation, providing opportunities for precise molecular design and property optimization. The stereoselective incorporation of fluorine atoms into nitrogen-heterocycles can lead to dramatic changes in molecular stability, conformational behavior, hydrogen bonding ability, and basicity.

Discovery and Development of 5-(3-Fluorophenyl)-1H-tetrazole

The specific compound 5-(3-fluorophenyl)-1H-tetrazole represents a convergence of tetrazole chemistry and organofluorine research, embodying the principles established through decades of development in both fields. This compound is characterized by the molecular formula C7H5FN4 and a molecular weight of 164.14 grams per mole, with the Chemical Abstracts Service registry number 50907-20-5. The structural designation follows standard tetrazole nomenclature, with the fluorinated phenyl group attached at the 5-position of the tetrazole ring system.

The compound exists as part of the broader family of 5-aryl-1H-tetrazoles, which have been extensively studied for their synthetic accessibility and diverse applications. The incorporation of the 3-fluorophenyl substituent introduces specific electronic and steric effects that distinguish this compound from other aryl-substituted tetrazoles. The fluorine atom positioned meta to the tetrazole attachment point creates a unique electronic environment that influences both the physical properties and reactivity patterns of the molecule.

Commercial availability of 5-(3-fluorophenyl)-1H-tetrazole through multiple chemical suppliers indicates its recognized importance in research applications. The compound is typically supplied with purity levels of 97% or higher, reflecting standardized purification protocols and quality control measures established for this class of compounds. Physical property data indicates a melting point range of 142°C to 144°C, consistent with the thermal stability characteristics typical of substituted tetrazoles.

The development of efficient synthetic routes to 5-(3-fluorophenyl)-1H-tetrazole has benefited from advances in both tetrazole synthesis methodology and fluorinated building block availability. Modern synthetic approaches typically employ 3-fluorobenzonitrile as a starting material, utilizing established azide cycloaddition reactions to construct the tetrazole ring system. These methods represent significant improvements over early tetrazole synthesis approaches in terms of yield, selectivity, and operational simplicity.

Historical Synthetic Approaches to Tetrazoles

The evolution of tetrazole synthetic methodology reflects broader developments in organic synthesis, progressing from early empirical methods to sophisticated modern approaches that enable precise control over regiochemistry and stereochemistry. The earliest synthetic approach to tetrazoles involved the reaction of anhydrous hydrazoic acid with hydrogen cyanide under pressure, a method that was both dangerous and limited in scope. This foundational approach established the basic principle of tetrazole formation through cycloaddition of azide species with nitrile-containing compounds.

A significant advancement came with the development of the Pinner reaction pathway, which provided access to substituted tetrazoles through the acid-catalyzed reaction of nitriles with sodium azide in the presence of buffered strong acids such as triethylammonium chloride. This method enabled the clean synthesis of 5-substituted 1H-tetrazoles and represented a major improvement in both safety and synthetic utility compared to the original hydrazoic acid approach. The Pinner reaction methodology established many of the fundamental principles that continue to guide modern tetrazole synthesis.

The development of multicomponent reaction approaches has revolutionized tetrazole synthesis, enabling the construction of complex substituted derivatives in single synthetic operations. The Ugi tetrazole four-component reaction represents a particularly significant advancement, differing from the classical Ugi four-component reaction in that the azide component traps the intermediate nitrilium ion, leading to formation of 1,5-disubstituted tetrazoles. This reaction is typically performed in methanol, though alternative solvent systems including 2,2,2-trifluoroethanol and biphasic water-chloroform mixtures have been successfully employed.

Modern catalytic approaches have further expanded the scope and efficiency of tetrazole synthesis, with metal-catalyzed methods providing access to previously challenging substitution patterns. Silica-supported sulfuric acid has emerged as an effective catalyst for the [3+2] cycloaddition of nitriles with sodium azide, providing excellent yields under relatively mild conditions. Cobalt(II) complexes have also demonstrated effectiveness as catalysts for tetrazole formation, offering advantages in terms of reaction rate and substrate scope.

Synthetic MethodKey ReagentsReaction ConditionsTypical YieldsHistorical Period
Hydrazoic acid methodHN3, HCNHigh pressure, anhydrousVariable1880s-1920s
Pinner reactionNitrile, NaN3, Et3NHClBuffered acid, moderate heat60-80%1920s-1950s
Silica-sulfuric acidNitrile, NaN3, SiO2-H2SO4DMF reflux85-95%2000s
Cobalt catalysisNitrile, NaN3, Co(II) catalystModerate temperature85-99%2020s
Multicomponent reactionAldehyde, amine, isocyanide, azideRoom temperature to mild heat70-90%1990s-present

XLogP3

1.2

Other CAS

50907-20-5

Wikipedia

5-(3-fluorophenyl)-1H-tetrazole

Dates

Last modified: 08-15-2023

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